(4-Fluoro-2-methylphenyl)thiourea
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-fluoro-2-methylphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2S/c1-5-4-6(9)2-3-7(5)11-8(10)12/h2-4H,1H3,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTASGUYMCEEOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 4 Fluoro 2 Methylphenyl Thiourea
Established Synthetic Routes for (4-Fluoro-2-methylphenyl)thiourea
The synthesis of this compound is predominantly achieved through well-established routes that offer reliability and efficiency. These methods are foundational in the production of a wide array of thiourea (B124793) derivatives.
Synthesis from Corresponding Anilines and Isothiocyanates
The most common and direct method for synthesizing this compound involves the reaction of 4-fluoro-2-methylaniline (B1329321) with a suitable isothiocyanate. This nucleophilic addition reaction is a cornerstone of thiourea synthesis. globalresearchonline.netmdpi.com The reaction mechanism is initiated by the nucleophilic attack of the primary amine on the electrophilic carbon atom of the isothiocyanate group. globalresearchonline.net
This approach is widely applicable for the preparation of various thiourea derivatives. For instance, the reaction of isothiocyanates with a range of aniline (B41778) derivatives has been successfully employed to synthesize a series of aspirin-bearing thiourea compounds. A general procedure often involves refluxing a mixture of the appropriate acid chloride and ammonium (B1175870) thiocyanate (B1210189) in a solvent like dry acetone (B3395972) to form the isothiocyanate in situ. Subsequently, the aniline derivative is added, and the mixture is refluxed to yield the desired thiourea derivative. mdpi.com
Another variation involves the one-pot, three-component reaction of an aroyl chloride, ammonium thiocyanate, and an amine under reflux conditions. researchgate.net This method has been used to produce N-(arylcarbamothioyl)arylamides. researchgate.net The reaction of substituted anilines with ammonium thiocyanate can also yield the corresponding thiourea compounds, although yields can be variable. globalresearchonline.net
| Reactant 1 | Reactant 2 | Product | Reference |
| 4-fluoro-2-methylaniline | Isothiocyanate | This compound | globalresearchonline.net |
| Substituted Anilines | Ammonium Thiocyanate | Substituted Phenylthioureas | globalresearchonline.net |
| Aroyl Chloride, Ammonium Thiocyanate | Amine | N-(arylcarbamothioyl)arylamides | researchgate.net |
| Acid Chloride, Ammonium Thiocyanate | Heterocyclic Amine | N-acyl thiourea derivatives | mdpi.com |
Optimization of Reaction Conditions and Yield Enhancement Strategies
The efficiency of thiourea synthesis can be significantly influenced by reaction conditions. Optimization of parameters such as temperature, solvent, and reaction time is crucial for maximizing yield and purity.
Studies have shown that reaction temperature plays a critical role. For example, in the synthesis of thiourea from urea (B33335) and Lawesson's reagent, an optimal temperature of 348K (75°C) was identified. bibliotekanauki.plresearchgate.net Increasing the temperature beyond this point led to a decrease in yield due to side reactions and product decomposition. bibliotekanauki.pl
The choice of solvent is also a key factor. While traditional methods often employ dry organic solvents like acetone or benzene (B151609) nih.govsphinxsai.com, recent advancements have explored more environmentally friendly options. The use of water as a solvent has been reported for the synthesis of thiourea derivatives, offering advantages such as low toxicity and convenient separation. google.com
| Parameter | Optimized Condition | Rationale | Reference |
| Temperature | 75°C (for a specific reaction) | Balances reaction rate and minimizes decomposition. | bibliotekanauki.plresearchgate.net |
| Solvent | Water, Deep Eutectic Solvents | Green alternatives to volatile organic compounds. | google.comrsc.org |
| Procedure | One-pot synthesis | Reduces reaction steps and improves atom economy. | nih.gov |
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. This has led to the exploration of various green chemistry approaches for the synthesis of thiourea derivatives.
One notable approach is the use of green solvents. Deep eutectic solvents (DES), for instance, have been utilized as both a catalyst and a reaction medium for the preparation of monosubstituted thioureas from thiourea as a biocompatible thiocarbonyl source. rsc.org This method offers moderate to excellent yields and the potential for solvent recycling. rsc.org Another green solvent, cyrene, has been successfully used as an alternative to THF in the one-pot synthesis of nitro N,N'-diaryl thioureas, achieving nearly quantitative yields. nih.gov
Solvent-free synthesis, or mechanochemistry, is another promising green technique. nih.gov This method involves the grinding of reactants together, often with a catalyst, eliminating the need for bulk solvents. nih.gov For example, diarylthioureas have been synthesized in high yields by grinding isothiocyanates with anilines. nih.gov Microwave and ultrasound-assisted syntheses are also recognized as non-conventional energy sources that can accelerate reaction rates and lead to cleaner, higher-yielding transformations. nih.gov
Electrochemical methods are also emerging as a clean and efficient way to synthesize isothioureas, avoiding the need for heavy metal catalysts and stoichiometric oxidants. eurekalert.org
| Green Approach | Description | Advantages | Reference |
| Green Solvents | Use of deep eutectic solvents (DES) or cyrene. | Recyclable, biodegradable, lower toxicity. | rsc.orgnih.gov |
| Mechanochemistry | Solvent-free synthesis via grinding. | Reduces solvent waste, high efficiency. | nih.gov |
| Microwave/Ultrasound | Use of non-conventional energy sources. | Faster reaction rates, cleaner products. | nih.gov |
| Electrochemistry | Electrocatalytic multicomponent reactions. | Avoids heavy metal catalysts and oxidants. | eurekalert.org |
Novel Synthetic Approaches and Method Development
The field of organic synthesis is continuously evolving, with researchers exploring novel pathways and reagents to improve the efficiency and scope of chemical transformations.
Exploration of Alternative Precursors and Reagents
Recent research has focused on the use of alternative precursors to broaden the range of accessible thiourea derivatives. The condensation of an amine with carbon disulfide is a well-established method that proceeds through a dithiocarbamate (B8719985) salt intermediate. nih.gov This intermediate can be desulfurized in situ to generate an isothiocyanate, which then reacts with another amine to form the thiourea. nih.gov
Another innovative approach involves the use of thiourea itself as a thiocarbonyl source in a catalytic process to produce monosubstituted thioureas. rsc.org The use of elemental sulfur in combination with isocyanides and amines in a multicomponent reaction also provides a direct route to thioureas. researchgate.net
Catalytic Methods in Thiourea Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to new reactions and improved efficiencies. In the context of thiourea synthesis, various catalytic methods have been developed.
For instance, copper(I) chloride (CuCl) has been used as a catalyst in the solid-state synthesis of sulfonyl ureas, a related class of compounds. nih.gov While not directly for this compound, this highlights the potential for metal catalysis in similar transformations.
Bifunctional catalysts, such as fluorous chiral primary amine-thioureas, have been synthesized and evaluated for their catalytic activity in Michael-type reactions. capes.gov.br These catalysts demonstrate that the thiourea moiety can be incorporated into more complex molecular architectures to facilitate specific chemical reactions. capes.gov.br
Mechanistic Investigations of Novel Synthetic Pathways
The formation of this compound from 4-fluoro-2-methylaniline and ammonium thiocyanate proceeds through a well-established reaction mechanism. The process is initiated by the in situ formation of thiocyanic acid from the reaction of ammonium thiocyanate with a mineral acid, such as hydrochloric acid. The 4-fluoro-2-methylaniline then acts as a nucleophile, attacking the carbon atom of the thiocyanic acid.
In the case of synthesis via an isothiocyanate, the mechanism involves the direct nucleophilic addition of the amino group of 4-fluoro-2-methylaniline to the carbon atom of the isothiocyanate group (-N=C=S). This one-step process is generally high-yielding and straightforward. nih.gov
Purification and Isolation Techniques for (4-Fluoro-2-methylphenyl)thioureaglobalresearchonline.netijcrt.org
The purification of this compound is crucial to obtain a product with high purity, suitable for further applications. The primary methods employed for purification are column chromatography and recrystallization.
Advanced Chromatographic Methods (e.g., Column Chromatography)nih.gov
Column chromatography is a highly effective technique for the purification of this compound, particularly for removing by-products and unreacted starting materials. nih.govcolumn-chromatography.com The choice of the stationary and mobile phases is critical for achieving good separation. banglajol.info
Silica gel is commonly used as the stationary phase due to its ability to separate compounds based on polarity. nih.gov A gradient solvent system, typically starting with a non-polar solvent and gradually increasing the polarity, is often employed for elution. nih.gov For instance, a mixture of chloroform (B151607) and methanol (B129727) in varying ratios can be used to effectively separate the desired compound from impurities. nih.gov The fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product. banglajol.info
Table 1: Illustrative Column Chromatography Parameters for Purification
| Parameter | Details |
| Stationary Phase | Silica gel (100-200 mesh) |
| Mobile Phase | Gradient of Hexane and Ethyl Acetate (B1210297) |
| Elution Profile | Starting with 100% Hexane, gradually increasing the percentage of Ethyl Acetate |
| Monitoring | Thin-Layer Chromatography (TLC) with UV visualization |
Recrystallization and Other Solid-State Purification Processes
Recrystallization is a widely used and effective method for the final purification of solid this compound. ijcrt.orgwisdomlib.org The principle of this technique relies on the difference in solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures. mnstate.eduyoutube.com
Ethanol (B145695) is a commonly used solvent for the recrystallization of substituted phenylthiourea (B91264) derivatives. globalresearchonline.netwisdomlib.org The crude product is dissolved in a minimal amount of hot ethanol to form a saturated solution. mnstate.edu As the solution cools down slowly, the solubility of the thiourea decreases, leading to the formation of crystals, while the impurities remain dissolved in the solvent. youtube.comyoutube.com The purified crystals are then collected by filtration, washed with a small amount of cold solvent to remove any adhering impurities, and dried. youtube.comyoutube.com The efficiency of recrystallization can be enhanced by using a solvent pair, such as ethanol-water, where the compound is highly soluble in one solvent and poorly soluble in the other. mnstate.edu
Table 2: Common Solvents for Recrystallization of Arylthioureas
| Solvent/Solvent System | Application Notes |
| Ethanol | A good general-purpose solvent for recrystallizing many thiourea derivatives. globalresearchonline.netwisdomlib.org |
| Ethanol/Water | A solvent pair that can be effective for compounds with moderate polarity. mnstate.edu |
| Methanol | Another common protic solvent for recrystallization. |
| Acetone/Water | A ketone-water mixture that can also be utilized. |
Structural Elucidation and Advanced Spectroscopic Analysis of 4 Fluoro 2 Methylphenyl Thiourea
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation
NMR spectroscopy is a cornerstone for determining the structure of organic molecules. By observing the magnetic properties of atomic nuclei, chemists can deduce the connectivity and spatial arrangement of atoms. For (4-Fluoro-2-methylphenyl)thiourea, a complete NMR analysis would involve ¹H, ¹³C, and ¹⁹F NMR, complemented by two-dimensional techniques.
Proton NMR (¹H NMR) Chemical Shift Analysis
A hypothetical ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons, the methyl group protons, and the amine protons of the thiourea (B124793) moiety. The integration of these signals would correspond to the number of protons in each environment. The chemical shifts (δ) and coupling constants (J) would provide information about the electronic environment and the proximity of neighboring protons. However, specific, experimentally determined data for these shifts and couplings are not available in the reviewed literature.
Carbon-13 NMR (¹³C NMR) Characterization
Similarly, a ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. The characteristic chemical shift of the thiocarbonyl (C=S) carbon would be a key identifier, typically appearing in a specific region of the spectrum. The aromatic carbons would also show distinct signals, with their chemical shifts influenced by the fluorine and methyl substituents. Without experimental data, a precise characterization remains speculative.
Fluorine-19 NMR (¹⁹F NMR) for Fluoro-Substituent Analysis
¹⁹F NMR is a powerful tool for analyzing fluorine-containing compounds. nih.govnih.gov A ¹⁹F NMR spectrum of this compound would provide a specific signal for the fluorine atom on the phenyl ring. The chemical shift and coupling to neighboring protons would confirm its position and electronic environment. researchgate.net The absence of published ¹⁹F NMR data for this compound prevents a detailed analysis.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity
Two-dimensional NMR techniques are instrumental in piecing together the molecular puzzle. youtube.comsdsu.edu
COSY (Correlation Spectroscopy) would establish the connectivity between coupled protons, for instance, between adjacent protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, definitively assigning the protons to their respective carbons. columbia.edu
Despite the power of these techniques, no specific 2D NMR data for this compound has been found in the surveyed literature.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment
Vibrational spectroscopy, including both IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov
Analysis of Characteristic Thiourea and Aromatic Ring Vibrations
An IR and Raman analysis of this compound would be expected to show characteristic absorption bands or scattering peaks for the N-H and C=S bonds of the thiourea group, as well as vibrations associated with the substituted aromatic ring. researchgate.netnih.gov The C-F and C-H stretching and bending vibrations would also be present. While general frequency ranges for these functional groups are known, a detailed assignment of the vibrational modes for this specific molecule is not possible without experimentally obtained spectra.
Identification of Functional Group Frequencies
The identification of functional groups in this compound would be primarily achieved through infrared (IR) and Raman spectroscopy. These techniques measure the vibrational frequencies of bonds within the molecule, which are characteristic of specific functional groups. While a dedicated spectrum for this compound is not publicly available, the expected frequencies can be predicted by analyzing the spectra of similar molecules, such as thiourea and its substituted derivatives.
The key functional groups in this compound are the thiourea moiety (-NH-C(=S)-NH-), the fluorinated aromatic ring, and the methyl group. The vibrational modes associated with the thiourea group are of particular importance. The N-H stretching vibrations are expected to appear as broad bands in the region of 3100-3400 cm⁻¹. The C=S stretching vibration, a key characteristic of the thiourea group, is anticipated to be observed in the range of 700-850 cm⁻¹. The position of this band can be influenced by hydrogen bonding and the electronic effects of the substituents on the phenyl ring. The C-N stretching vibrations of the thiourea moiety typically appear in the 1400-1500 cm⁻¹ region.
The presence of the 4-fluoro-2-methylphenyl group introduces additional characteristic vibrations. The C-F stretching vibration of the fluorine atom on the aromatic ring is expected to be found in the range of 1100-1250 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C-H bending vibrations of the methyl group would appear around 1375 cm⁻¹ and 1450 cm⁻¹. The out-of-plane C-H bending vibrations of the substituted benzene (B151609) ring would give rise to bands in the 800-900 cm⁻¹ region, and their exact position can provide information about the substitution pattern.
Table 1: Predicted Infrared (IR) and Raman Frequencies for Key Functional Groups in this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| N-H (Thiourea) | Stretching | 3100-3400 |
| C=S (Thiourea) | Stretching | 700-850 |
| C-N (Thiourea) | Stretching | 1400-1500 |
| C-F (Aromatic) | Stretching | 1100-1250 |
| C-H (Aromatic) | Stretching | >3000 |
| C-H (Methyl) | Bending | ~1375 and ~1450 |
| C-H (Aromatic) | Out-of-plane Bending | 800-900 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation pattern upon ionization.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental composition. The molecular formula of this compound is C₈H₉FN₂S.
The theoretical monoisotopic mass of this compound can be calculated using the masses of the most abundant isotopes of its constituent elements:
Carbon (¹²C): 12.000000 Da
Hydrogen (¹H): 1.007825 Da
Fluorine (¹⁹F): 18.998403 Da
Nitrogen (¹⁴N): 14.003074 Da
Sulfur (³²S): 31.972071 Da
Based on these values, the calculated exact mass of the neutral molecule [M] is approximately 184.0470 Da. In a typical HRMS experiment using a soft ionization technique like electrospray ionization (ESI), the compound would likely be observed as a protonated molecule [M+H]⁺, with a theoretical m/z of approximately 185.0548.
Fragmentation Pathways and Structural Deductions
In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The analysis of these fragment ions provides valuable information about the molecule's structure. While a specific mass spectrum for this compound is not available, likely fragmentation pathways can be predicted based on the fragmentation of similar compounds.
The molecular ion peak would be expected at an m/z corresponding to the molecular weight of the compound (approximately 184). Key fragmentation pathways would likely involve the cleavage of bonds within the thiourea moiety and the loss of neutral fragments from the substituted phenyl ring.
One common fragmentation pathway for phenylthioureas is the cleavage of the C-N bond between the phenyl group and the thiourea moiety. This would result in the formation of a [CH₄N₂S]⁺˙ fragment (from the thiourea part) and a [C₇H₆F]⁺ fragment (from the 4-fluoro-2-methylphenyl part). Another significant fragmentation could involve the loss of a thiocyanate (B1210189) radical (•SCN) or a hydrogen thiocyanate molecule (HSCN). Alpha-cleavage adjacent to the sulfur atom is also a probable fragmentation route.
Table 2: Predicted Major Fragment Ions in the Electron Ionization Mass Spectrum of this compound
| Fragment Ion | Proposed Structure | Approximate m/z |
| [C₈H₉FN₂S]⁺˙ | Molecular Ion | 184 |
| [C₇H₆F]⁺ | 4-Fluoro-2-methylphenyl cation | 110 |
| [CH₄N₂S]⁺˙ | Thiourea radical cation | 76 |
| [C₇H₇FN]⁺˙ | 4-Fluoro-2-methylaniline (B1329321) radical cation | 125 |
X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide detailed information about the unit cell parameters, crystal system, molecular conformation, and intramolecular geometry of this compound. Although a crystal structure for this specific compound has not been reported in the crystallographic databases, insights can be gained from the structures of related phenylthiourea (B91264) derivatives. nih.gov
Unit Cell Parameters and Crystal System Analysis
Based on the analysis of similar substituted thioureas, this compound is likely to crystallize in one of the common crystal systems for organic molecules, such as monoclinic or orthorhombic. nih.gov The unit cell would be defined by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ). These parameters, along with the space group, describe the symmetry and repeating pattern of the crystal lattice. For many substituted phenylthioureas, space groups like P2₁/c (monoclinic) or Pbca (orthorhombic) are frequently observed. nih.gov
Molecular Conformation and Bond Lengths/Angles
The X-ray crystal structure would reveal the precise conformation of the molecule in the solid state. A key conformational feature would be the dihedral angle between the plane of the phenyl ring and the plane of the thiourea group. This angle is influenced by steric hindrance from the ortho-methyl group and electronic interactions.
The bond lengths and angles within the molecule would provide insight into its electronic structure. The C=S bond length is expected to be in the range of 1.65-1.75 Å, which is longer than a typical C=S double bond, indicating some degree of delocalization of the pi-electrons within the thiourea moiety. The C-N bond lengths within the thiourea group are also expected to show some double bond character, with lengths intermediate between a single and a double C-N bond. For instance, in phenylthiourea, the C-N(imino) and C-N(amino) bond distances are reported to be 1.3395(18) Å and 1.321(2) Å, respectively. researchgate.net The C-F bond length in the aromatic ring is expected to be around 1.35 Å. The bond angles around the sp² hybridized carbon and nitrogen atoms of the thiourea group would be close to 120°.
Intermolecular Interactions in the Crystalline Lattice
The arrangement of molecules in the crystalline state is dictated by a network of intermolecular interactions. For this compound, these interactions are expected to be primarily driven by the hydrogen bonding capabilities of the thiourea group and the influence of the fluorine and methyl substituents on the phenyl ring.
Hydrogen Bonding: The thiourea functional group is a potent hydrogen bond donor (N-H) and acceptor (C=S). This dual nature typically leads to the formation of robust and predictable hydrogen-bonding motifs in the solid state. In analogous phenylthiourea compounds, extensive intermolecular N-H···S hydrogen bonds are commonly observed. These interactions can lead to the formation of various supramolecular structures, such as centrosymmetric dimers or extended one-dimensional chains.
Furthermore, the presence of a fluorine atom on the phenyl ring introduces the possibility of N-H···F and C-H···F hydrogen bonds. In the crystal structure of a similar compound, 1-(4-Fluorophenyl)thiourea, intermolecular N-H···S and N-H···F hydrogen bonds are key features, linking molecules into infinite sheets. scispace.com The fluorine atom, being highly electronegative, can act as a hydrogen bond acceptor, albeit a weaker one compared to sulfur or oxygen.
A comprehensive understanding of the intricate network of these intermolecular forces would require single-crystal X-ray diffraction analysis of this compound. Such a study would provide precise details on bond lengths, bond angles, and the specific geometry of the hydrogen bonds and other non-covalent interactions, confirming the predicted motifs and revealing the full three-dimensional architecture of the crystalline lattice.
Based on the analysis of related structures, a summary of potential intermolecular interactions is presented in the table below.
| Interaction Type | Donor | Acceptor | Typical Motif |
| Hydrogen Bond | N-H | S=C | Dimer or Chain |
| Hydrogen Bond | N-H | F-C | Sheet or Network |
| Hydrogen Bond | C-H (methyl/aryl) | S=C | Lattice Stabilization |
| Hydrogen Bond | C-H (methyl/aryl) | F-C | Lattice Stabilization |
| π-π Stacking | Phenyl Ring | Phenyl Ring | Stacked Columns |
No Published Research Found on the Coordination Chemistry of this compound
A comprehensive search of scientific databases and academic literature has revealed no specific published research on the coordination chemistry of the compound this compound.
Consequently, it is not possible to provide an article on the synthesis, coordination modes, and ligand behavior of this compound as outlined. There is no available data to populate the requested sections on:
Coordination Chemistry of 4 Fluoro 2 Methylphenyl Thiourea
Investigation of Coordination Modes and Ligand Behavior
Bidentate and Polydentate Coordination
While the coordination chemistry of thiourea (B124793) and its various other derivatives is a well-established field of study, it appears that this specific fluorinated and methylated phenylthiourea (B91264) derivative has not been a subject of published research in this context. Therefore, no data tables or detailed research findings can be generated as per the request.
Electronic and Magnetic Properties of Derived Metal Complexes
No data tables or detailed research findings for the specified compound could be compiled. To provide an accurate and scientifically sound article, published research data is essential. Without such sources, any attempt to create the requested content would be speculative and would not meet the required standards of accuracy and authoritativeness.
Supramolecular Chemistry and Non Covalent Interactions of 4 Fluoro 2 Methylphenyl Thiourea
Hydrogen Bonding Networks and Architectures
Hydrogen bonding is a predominant force in the self-assembly of thiourea (B124793) derivatives. The thiourea moiety possesses both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the sulfur atom), facilitating the formation of robust and predictable hydrogen bonding motifs. rsc.org
Table 1: Hydrogen Bond Geometry in 1-(4-Fluorophenyl)thiourea nih.govresearchgate.net
| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |
| N1–H1A···S1 | 0.88 | 2.43 | 3.2841 (12) | 163 |
D = Donor atom, A = Acceptor atom
The presence of a fluorine atom on the phenyl ring introduces the possibility of other significant non-covalent interactions, most notably C-H···F hydrogen bonds and other forms of halogen bonding. In the crystal structure of 1-(4-Fluorophenyl)thiourea, an intermolecular N-H···F hydrogen bond is observed, which further links the molecules into infinite sheets. nih.govresearchgate.net This demonstrates the capacity of the fluorine atom to act as a hydrogen bond acceptor.
Table 2: Additional Hydrogen Bond Geometry in 1-(4-Fluorophenyl)thiourea nih.govresearchgate.net
| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |
| N2–H2B···F1 | 0.88 | 2.30 | 3.0989 (15) | 152 |
D = Donor atom, A = Acceptor atom
Crystal Engineering and Self-Assembly Processes
Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. The self-assembly of molecules into well-defined supramolecular architectures is a key aspect of this field.
The predictable nature of the N-H···S hydrogen bond in thioureas makes them excellent building blocks for the design of supramolecular assemblies. rsc.org By modifying the substituents on the phenyl ring, it is possible to introduce other non-covalent interactions that can be used to control the dimensionality and topology of the resulting structure. For instance, the introduction of the fluorine atom in (4-Fluoro-2-methylphenyl)thiourea provides a site for N-H···F or C-H···F hydrogen bonding, which can be exploited to create layered or more complex three-dimensional structures. The synthesis of such compounds is typically straightforward, often involving the reaction of the corresponding isothiocyanate with an amine.
The substituents on the phenyl ring have a profound influence on the self-assembly motifs of phenylthiourea (B91264) derivatives. The fluorine atom at the para position in this compound is a key player in its supramolecular chemistry. As seen in the analogue 1-(4-Fluorophenyl)thiourea, the fluorine atom actively participates in hydrogen bonding. nih.govresearchgate.net
The introduction of a methyl group at the ortho position is expected to have two main effects. Firstly, it can sterically influence the conformation of the molecule, potentially affecting the dihedral angle between the phenyl ring and the thiourea moiety. This, in turn, could alter the geometry of the primary N-H···S hydrogen-bonded chains. In the case of 1-(4-Fluorophenyl)thiourea, the aromatic ring and the thiourea unit are twisted with a torsion angle of 44.6(2)°. nih.govresearchgate.net The steric bulk of the ortho-methyl group in this compound might lead to a different preferred conformation.
Secondly, the methyl group provides additional C-H donors that can participate in weak C-H···S or C-H···π interactions, adding further complexity and stability to the crystal packing. The interplay between the electronic effects of the fluoro and methyl groups and the steric demands of the methyl group will ultimately determine the final supramolecular architecture of this compound.
Host-Guest Chemistry and Recognition Phenomena
The architecture of this compound, featuring a thiourea moiety, a phenyl ring, a fluorine atom, and a methyl group, provides multiple points of interaction for host-guest chemistry. The thiourea group is a particularly effective hydrogen-bond donor, making it a prime candidate for recognizing and binding anionic species. The aromatic ring can participate in π-π stacking interactions, while the fluorine and methyl substituents can influence the electronic properties and steric profile of the molecule, thereby modulating its binding affinities and selectivity.
Binding Studies with Anions and Cations
The thiourea functional group is a well-established motif for anion recognition, primarily through hydrogen bonding from the N-H protons to the anionic guest. The acidity of these protons, and thus the strength of the binding, can be tuned by the electronic nature of the substituents on the phenyl ring. In the case of this compound, the electron-withdrawing fluorine atom is expected to enhance the acidity of the N-H protons, leading to stronger anion binding compared to unsubstituted phenylthiourea.
Studies on analogous N-(substituted-phenyl)thioureas have demonstrated their efficacy as neutral receptors for various anions in solution. nih.gov For instance, research on N-(isonicotinamido)-N'-(substituted-phenyl)thioureas has shown that these molecules can create a hydrophobic microenvironment around the thiourea group, which favors hydrogen bonding interactions with anions, even in aqueous solutions. nih.govacs.org The binding constants for different anions are influenced by the substituents on the phenyl ring, with a general trend of increasing affinity with more electron-withdrawing groups. acs.org
Based on these principles, the hypothetical binding affinities of this compound with various anions can be projected. The presence of the electron-withdrawing fluorine atom would likely lead to strong binding of basic anions such as fluoride (B91410) (F⁻), acetate (B1210297) (AcO⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻). The binding is typically a 1:1 complex formed through hydrogen bonding interactions. frontiersin.org
Projected Anion Binding Affinities of this compound in DMSO
| Anion | Projected Binding Constant (K / M⁻¹) | Anticipated Interaction Type |
|---|---|---|
| F⁻ | ~10⁴ - 10⁵ | Strong Hydrogen Bonding |
| AcO⁻ | ~10³ - 10⁴ | Hydrogen Bonding |
| H₂PO₄⁻ | ~10³ | Hydrogen Bonding |
| Cl⁻ | ~10² | Weaker Hydrogen Bonding |
| Br⁻ | <10² | Very Weak Hydrogen Bonding |
While the primary role of thioureas is in anion binding, the sulfur atom of the thiourea group can also act as a soft binding site for certain metal cations. Research on other thiourea derivatives has shown interactions with soft metal ions like mercury (Hg²⁺). analis.com.my This suggests that this compound could potentially act as a cation receptor, although this is generally a less explored area for this class of compounds compared to their anion binding capabilities. The complexation would likely involve the sulfur atom coordinating to the metal center.
Encapsulation and Inclusion Complex Formation
The formation of inclusion complexes, where a guest molecule is encapsulated within a larger host, is another important aspect of supramolecular chemistry. While this compound itself is a relatively small molecule and unlikely to act as a host for many guests, it can certainly function as a guest within larger host molecules such as cyclodextrins or calixarenes.
The hydrophobic phenyl ring of this compound would allow it to be encapsulated within the hydrophobic cavity of a host molecule in an aqueous environment. The fluorine and methyl substituents would influence the fit and stability of the inclusion complex. For example, the crystal structure of the related compound (4-Fluorophenyl)thiourea reveals a twisted conformation between the aromatic ring and the thiourea unit. nih.gov This inherent geometry would play a crucial role in how it docks into a host cavity.
In such an inclusion complex, the thiourea moiety might remain accessible at the rim of the host, allowing for simultaneous anion binding, leading to the formation of ternary complexes. This hierarchical assembly can lead to more complex and functional supramolecular systems.
Application of Supramolecular Structures in Material Science Research
The self-assembly of this compound molecules through non-covalent interactions can lead to the formation of ordered supramolecular structures with potential applications in material science. The hydrogen bonding between the thiourea groups is a powerful tool for directing the assembly of these molecules into one-, two-, or three-dimensional networks.
The crystal structure of (4-Fluorophenyl)thiourea shows that molecules are linked by N-H···S and N-H···F intermolecular hydrogen bonds, forming infinite sheets. nih.gov It is highly probable that this compound would exhibit similar hydrogen bonding motifs, leading to well-defined supramolecular architectures. The presence of the methyl group might introduce steric effects that could alter the packing arrangement, potentially leading to different polymorphic forms with distinct material properties.
These self-assembled structures can be utilized in various ways. For instance, the anion-binding capabilities of the thiourea units can be harnessed to create chemical sensors. A material composed of self-assembled this compound could exhibit a detectable signal, such as a change in color or fluorescence, upon binding to a specific anion. Such materials could be developed into optical sensors for environmental monitoring or biomedical diagnostics. acs.org
Furthermore, the formation of supramolecular polymers through the directional hydrogen bonding of thiourea derivatives is an emerging area of research. youtube.comnih.gov These materials can exhibit interesting mechanical and optical properties that are dependent on the nature of the non-covalent interactions. The ability to control the assembly and disassembly of these polymers through external stimuli, such as temperature or the addition of competing guests, makes them attractive for applications in areas like smart materials and drug delivery. The specific substitutions on this compound could be exploited to fine-tune the properties of such supramolecular polymers.
Mechanistic Investigations of in Vitro Biological Activities of 4 Fluoro 2 Methylphenyl Thiourea
Opioid Receptor Modulation Studies (In Vitro)
No studies were identified that have investigated the potential for (4-Fluoro-2-methylphenyl)thiourea to modulate opioid receptors.
Mechanism of Mu Opioid Receptor (MOR) Activation in Cellular Assays
There is no available data from cellular assays to suggest or confirm a mechanism by which this compound might activate the Mu Opioid Receptor (MOR).
Interaction with Specific Receptor Subtypes (Delta, Kappa)
There is no published research on the interaction of this compound with either the delta or kappa opioid receptor subtypes.
In Vitro Screening Methodologies and Assays
While the following methodologies are standard for assessing opioid receptor activity, no results for this compound using these assays have been reported in the accessible scientific literature.
Cellular Calcium Fluorescent Assays for Receptor Activation
No data from cellular calcium fluorescent assays for the activation of opioid receptors by this compound could be located.
Radioligand Binding Assays for Receptor Affinity
There is no available information from radioligand binding assays to determine the receptor affinity of this compound for any opioid receptor subtype.
Enzyme Inhibition Studies
While specific enzyme inhibition data for this compound is not extensively available in peer-reviewed literature, the broader class of thiourea (B124793) derivatives has been widely investigated for its enzyme inhibitory potential against various targets. Research on analogous compounds suggests that the thiourea scaffold is a versatile pharmacophore capable of interacting with a range of enzymes.
For instance, studies on other fluorophenyl thiourea derivatives have demonstrated significant inhibitory effects on key enzymes related to diabetes, such as α-amylase and α-glycosidase. One study highlighted that 4-fluorophenyl thiourea was a potent inhibitor of both α-amylase and α-glucosidase, with IC50 values of 53.307 nM and 24.928 nM, respectively researchgate.net. This suggests that the presence of a fluorophenyl group, a key feature of this compound, can contribute to potent enzyme inhibition.
Furthermore, various thiourea derivatives have been identified as inhibitors of urease, a crucial enzyme in the pathogenesis of infections caused by Helicobacter pylori nih.gov. The general structure of N-aryl thioureas has been shown to be conducive to binding within the active site of such enzymes. The specific electronic and steric properties conferred by the 4-fluoro and 2-methyl substitutions on the phenyl ring of the target compound would likely modulate its inhibitory activity against these and other enzymes.
Structure-Activity Relationship (SAR) Studies for Biological Activity
The biological activity of thiourea derivatives is intricately linked to the nature and position of substituents on the aryl ring and modifications to the thiourea moiety itself.
Impact of Fluoro and Methyl Substituents on Activity
The presence of a fluorine atom at the 4-position of the phenyl ring is expected to significantly influence the compound's biological activity. Fluorine is a highly electronegative atom that can alter the electronic properties of the entire molecule, potentially enhancing its binding affinity to biological targets through various non-covalent interactions, including hydrogen bonds and dipole-dipole interactions. The introduction of fluorine has been shown to improve the antimicrobial activity of N-acyl thiourea derivatives mdpi.com.
The methyl group at the 2-position introduces steric bulk and increases lipophilicity. This can affect how the molecule fits into the binding pocket of a receptor or enzyme and can influence its ability to cross cell membranes. The position of the methyl group is also critical; for example, in a series of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids, the substitution pattern on the phenyl ring was found to be a key determinant of their potent urease inhibitory activity nih.gov.
Influence of Thiourea Moiety Modifications
The thiourea core, with its sulfur and two nitrogen atoms, is a critical pharmacophore. It has the ability to form multiple hydrogen bonds, which is a key factor in its interaction with biological targets biointerfaceresearch.com. The sulfur atom can also participate in coordination with metal ions present in the active sites of metalloenzymes.
Modifications to the thiourea moiety, such as N-acylation, have been shown to produce compounds with a range of biological activities, including antimicrobial and anticancer effects mdpi.combiointerfaceresearch.com. The comparison between thiourea and its oxygen analog, urea (B33335), often reveals that the sulfur-containing compounds exhibit more potent activity. For example, in one study, a thiourea derivative was found to be significantly more effective in reducing cancer cell proliferation than its corresponding urea derivative biointerfaceresearch.com.
Cellular and Molecular Targets Beyond Opioid Receptors (In Vitro)
While some patents mention this compound in the context of opioid receptor modulators, other potential cellular and molecular targets have also been identified, indicating a broader pharmacological profile.
Investigation of Other Receptor Interactions
Patent literature suggests that this compound may act as a melanin-concentrating hormone (MCH) receptor antagonist google.com. MCH receptors are G-protein coupled receptors (GPCRs) that play a role in the regulation of energy balance and mood. Antagonism of the MCH receptor is being investigated for the treatment of obesity, anxiety, and depression google.com. This indicates a potential interaction of this compound with GPCRs involved in metabolic and psychiatric disorders. The specific patent describes novel compounds, including this compound, that act as MCH receptor antagonists and could be useful in the treatment of a variety of conditions such as obesity, diabetes, anxiety, and depression google.com.
Studies on Ion Channel Modulation
Currently, there is no publicly available research that specifically investigates the modulation of ion channels by this compound. While other small molecules are known to interact with ion channels, dedicated studies are required to determine if this particular compound has any such activity.
In Vitro Cytotoxicity and Antiproliferative Activity Mechanisms
The cytotoxic and antiproliferative activities of thiourea derivatives are believed to be exerted through multiple mechanisms, often involving the induction of apoptosis, inhibition of key enzymes involved in cell proliferation, and disruption of cellular signaling pathways. The specific substitutions on the phenyl ring play a crucial role in modulating the potency and selectivity of these compounds.
Induction of Apoptosis:
A primary mechanism by which many thiourea derivatives exhibit anticancer activity is through the induction of apoptosis, or programmed cell death. Studies on various substituted phenylthiourea (B91264) compounds have demonstrated their ability to trigger apoptotic pathways in cancer cells. For instance, a study on 3-(trifluoromethyl)phenylthiourea analogs revealed that the most effective compounds were strong inducers of apoptosis. Specifically, dichlorophenyl and fluorinated thiourea derivatives showed a very high percentage of late apoptotic cells in human colon cancer cell lines SW480 and SW620. nih.gov This suggests that these compounds can effectively trigger the cellular machinery leading to cancer cell death.
Enzyme and Kinase Inhibition:
Thiourea derivatives have been identified as inhibitors of various enzymes and protein kinases that are critical for cancer cell survival and proliferation. For example, some biphenyl thiourea derivatives incorporating trifluoromethyl, nitro, and halogen groups have been identified as inhibitors of K-Ras protein, a key regulator of cell proliferation. nih.gov Furthermore, other thiourea derivatives have been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2) and epidermal growth factor receptor (EGFR) kinase, both of which are pivotal in tumor angiogenesis and growth. nih.gov The inhibition of these signaling pathways can lead to a halt in the cell cycle and the suppression of tumor growth. Another study highlighted that certain thiourea derivatives can act as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2), an enzyme involved in signal transduction and cell proliferation.
Cell Cycle Arrest:
In addition to inducing apoptosis, some N-substituted thiourea derivatives have been shown to cause cell cycle arrest. One such derivative, DC27, induced G0/G1 arrest in human lung carcinoma cell lines. This compound markedly reduced the tyrosine phosphorylation of EGFR and inhibited the activation of its downstream effectors, Erk1/2 and AKT, which are crucial for cell proliferation. nih.gov This indicates that interference with the cell cycle is another significant mechanism of the antiproliferative action of thiourea compounds.
Structure-Activity Relationship (SAR):
The cytotoxic and antiproliferative potency of phenylthiourea derivatives is highly dependent on the nature and position of the substituents on the phenyl ring. The presence of electron-withdrawing groups, such as halogens (fluoro, chloro) and trifluoromethyl groups, is often associated with enhanced activity. nih.gov For example, compounds with 3,4-dichloro and 4-trifluoromethyl-phenyl substituents have displayed high cytotoxicity against various cancer cell lines. nih.gov The position of the substituent is also critical; for instance, a para-substituted trifluoromethyl group was found to be more effective than an ortho-substituted one. nih.gov These structure-activity relationships are vital for the rational design of more potent and selective thiourea-based anticancer agents.
While the specific mechanistic details for this compound remain to be elucidated, the extensive research on its analogues provides a strong foundation for understanding its potential as a cytotoxic and antiproliferative agent. The presence of a fluoro and a methyl group on the phenyl ring likely influences its electronic and steric properties, which in turn would modulate its interaction with biological targets.
Cytotoxicity of Phenylthiourea Derivatives Against Various Cancer Cell Lines
The following table summarizes the in vitro cytotoxic activity of several substituted phenylthiourea derivatives against a panel of human cancer cell lines, as indicated by their IC50 values (the concentration required to inhibit the growth of 50% of cells). It is important to note that these data are for analogues of this compound and not the compound itself.
| Compound | Cell Line | IC50 (µM) |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 (human primary colon cancer) | 9.0 biointerfaceresearch.com |
| SW620 (metastatic colon cancer) | 1.5 biointerfaceresearch.com | |
| K562 (chronic myelogenous leukemia) | 6.3 biointerfaceresearch.com | |
| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (lung cancer) | 0.2 biointerfaceresearch.com |
| 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea | Breast Cancer Cell Lines (average of eight) | 2.2 - 5.5 biointerfaceresearch.com |
| 3-chloro-4-fluorophenylthiourea | SW620 (metastatic colon cancer) | 9.4 nih.gov |
| 4-(trifluoromethyl)phenylthiourea | SW620 (metastatic colon cancer) | 5.8 - 7.6 nih.gov |
| 4-chlorophenylthiourea | SW620 (metastatic colon cancer) | 5.8 - 7.6 nih.gov |
This table is generated based on data from published research on analogues of this compound and is for illustrative purposes.
Computational and Theoretical Chemistry Studies of 4 Fluoro 2 Methylphenyl Thiourea
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in modern chemistry for predicting the electronic properties and reactivity of molecules from first principles. For a molecule like (4-Fluoro-2-methylphenyl)thiourea, these methods would provide deep insights into its behavior at a molecular level.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. dntb.gov.uanih.gov For this compound, a DFT study would typically begin by optimizing the molecule's three-dimensional geometry to find its most stable (lowest energy) conformation.
Table 1: Ground State Properties Calculable via DFT
| Property | Description |
| Optimized Geometry | The most stable 3D arrangement of atoms, providing bond lengths (Å) and bond angles (°). |
| Total Energy | The electronic energy of the molecule in its ground state, often reported in Hartrees or eV. |
| Dipole Moment | A measure of the overall polarity of the molecule, arising from the non-uniform distribution of electron density, reported in Debye. |
| Vibrational Frequencies | Theoretical prediction of infrared (IR) and Raman spectra, used to identify characteristic functional group vibrations (e.g., C=S, N-H). |
| NMR Chemical Shifts | Prediction of ¹H and ¹³C NMR spectra, which helps in structural elucidation by correlating calculated shifts with experimental data. |
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). libretexts.org
For this compound, FMO analysis would reveal the most likely sites for nucleophilic and electrophilic attack. The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net In many thiourea (B124793) derivatives, the HOMO is often localized on the sulfur and nitrogen atoms, while the LUMO may be distributed over the aromatic ring system. rdd.edu.iq
Table 2: Key Parameters from Frontier Molecular Orbital (FMO) Analysis
| Parameter | Description | Significance |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons (nucleophilicity). |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | The energy difference between the LUMO and HOMO (ΔE = E(LUMO) - E(HOMO)). | A key indicator of chemical reactivity, optical properties, and stability. |
| Orbital Plots | Visual representations of the HOMO and LUMO, showing their distribution and location across the molecule. | Identifies the specific atoms or regions most involved in chemical reactions. |
The Molecular Electrostatic Potential (MEP) surface is a color-coded map that illustrates the charge distribution on the surface of a molecule. It is invaluable for understanding intermolecular interactions, including hydrogen bonding and reactivity patterns. The MEP map shows regions of negative potential (typically colored red), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack.
In a molecule like this compound, the MEP surface would be expected to show significant negative potential around the sulfur atom of the thiourea group and the fluorine atom, making them sites for hydrogen bonding. The hydrogen atoms of the N-H groups would exhibit positive potential, marking them as hydrogen bond donors.
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Receptor Interactions
While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the movement and dynamic behavior of molecules over time. MD simulations model the interactions between atoms within the molecule and with its environment (like a solvent or a biological receptor), providing a view of its dynamic nature. nih.govnih.gov
This compound possesses several rotatable bonds, allowing it to adopt various conformations. MD simulations can explore the conformational landscape to identify low-energy, stable conformations and the energy barriers between them. This is particularly important for understanding how the molecule might change its shape to fit into a receptor's binding site.
Furthermore, the thiourea group can exhibit thione-thiol tautomerism. Computational studies can predict the relative energies of these tautomers to determine which form is more stable under specific conditions, although the thione form is typically predominant for simple thioureas. nih.gov
Given that many thiourea derivatives exhibit biological activity, MD simulations are frequently used to model their interactions with protein receptors. rsc.orgacs.org If a biological target for this compound were identified, MD simulations could be performed to understand its binding mechanism.
This process typically involves:
Molecular Docking: A computational technique to predict the preferred orientation of the molecule when bound to a receptor.
MD Simulation: The docked complex is then subjected to an MD simulation, usually in a simulated aqueous environment, to assess the stability of the binding pose and analyze the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) over time.
Such simulations provide detailed insights into why a particular ligand binds to a receptor and can guide the design of more potent derivatives. Studies on similar molecules have shown that the thiourea moiety is often crucial for binding, forming key hydrogen bonds with receptor residues. nih.gov
Prediction of Spectroscopic Data
Density Functional Theory (DFT) has become a standard method for the accurate prediction of various spectroscopic parameters of organic molecules. By calculating the electronic structure of this compound, its Nuclear Magnetic Resonance (NMR) chemical shifts, as well as its Infrared (IR) and Raman spectra, can be simulated. These theoretical spectra are invaluable for the interpretation and validation of experimental data.
The prediction of NMR chemical shifts through computational methods is a crucial step in the structural elucidation of newly synthesized compounds. For this compound, theoretical calculations, particularly using DFT with appropriate basis sets, can provide valuable insights into the electronic environment of the magnetic nuclei (¹H, ¹³C, and ¹⁹F).
The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for such predictions. The choice of functional and basis set is critical for accuracy. For fluorinated aromatic compounds, functionals like B3LYP combined with a basis set such as 6-311+G(d,p) have been shown to provide reliable results, often in good agreement with experimental values after appropriate scaling. nih.gov The predicted chemical shifts are typically reported relative to a standard reference compound, such as Tetramethylsilane (TMS) for ¹H and ¹³C NMR, and a suitable fluorine-containing reference for ¹⁹F NMR.
Below is an illustrative table of predicted NMR chemical shifts for this compound.
Table 1: Predicted NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| H (Aryl) | 7.10 - 7.40 |
| H (Methyl) | 2.35 |
| H (Amine) | 8.50, 9.80 |
| C (Aryl) | 115.0 - 140.0 |
| C (Methyl) | 18.5 |
| C (Thiourea) | 182.0 |
Note: The data in this table is illustrative and represents typical chemical shift ranges expected for this molecule based on computational models.
The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and the neglect of anharmonicity. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve the agreement with experimental data. researchgate.net The comparison of the simulated spectra with experimental FT-IR and FT-Raman spectra can confirm the identity of the synthesized compound and aid in the assignment of the observed vibrational bands to specific molecular motions.
Key vibrational modes for this compound include the N-H stretching of the thiourea group, the C=S stretching, the C-F stretching, and the aromatic C-H and C=C stretching vibrations.
Table 2: Comparison of Selected Experimental and Scaled Theoretical Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(N-H) | 3400, 3250 | 3415, 3260 | N-H stretching |
| ν(C-H) aromatic | 3100 | 3105 | Aromatic C-H stretching |
| ν(C-H) methyl | 2950 | 2955 | Methyl C-H stretching |
| ν(C=S) | 1350 | 1355 | Thiourea C=S stretching |
Note: The data in this table is hypothetical and serves to illustrate the typical correlation between experimental and calculated vibrational frequencies.
Theoretical Studies on Reaction Mechanisms and Transition States in Synthesis
Computational chemistry offers profound insights into the mechanisms of chemical reactions, including the synthesis of this compound. A plausible synthetic route involves the reaction of 4-fluoro-2-methylaniline (B1329321) with an isothiocyanate. Theoretical studies can be employed to investigate the reaction pathway, identify intermediates, and locate the transition states connecting them.
By mapping the potential energy surface of the reaction, the activation energies for different possible mechanisms can be calculated. This allows for the determination of the most favorable reaction pathway. Methods such as DFT are well-suited for these types of studies. escholarship.org The nature of the transition states can be confirmed by frequency calculations, where a single imaginary frequency corresponds to the motion along the reaction coordinate.
For the synthesis of this compound, theoretical studies could elucidate the role of solvents and catalysts in the reaction, providing valuable information for optimizing the synthetic conditions. For instance, the calculations could model the nucleophilic attack of the amine on the isothiocyanate carbon, followed by proton transfer steps, to yield the final thiourea product. The calculated energy barriers for these steps would provide a quantitative measure of the reaction kinetics.
Derivatization Strategies and Analogue Synthesis of 4 Fluoro 2 Methylphenyl Thiourea
Synthesis of N-Substituted (4-Fluoro-2-methylphenyl)thiourea Derivatives
The presence of two nitrogen atoms in the thiourea (B124793) group offers prime sites for substitution, allowing for the introduction of a wide array of functional groups.
N-acylation is a common strategy to produce derivatives with potentially enhanced biological activities. A prevalent method involves the in-situ formation of an acyl isothiocyanate, which then reacts with an amine. For the synthesis of N-acyl derivatives of this compound, the corresponding 4-fluoro-2-methylaniline (B1329321) would first react with an acyl isothiocyanate. This intermediate is typically generated by treating an acid chloride with a thiocyanate (B1210189) salt, such as potassium or ammonium (B1175870) thiocyanate, in an anhydrous solvent like acetone (B3395972). nih.govnih.gov The subsequent addition of 4-fluoro-2-methylaniline to the isothiocyanate intermediate results in the N-acyl thiourea derivative. nih.govnih.gov
Another approach involves the direct acylation of an unsymmetrical thiourea. For a substrate like this compound, regioselectivity becomes a key consideration. Studies on similar unsymmetrical thioureas have shown that acylation can be directed towards the more acidic nitrogen atom (the one attached to the aromatic ring) under specific conditions, for example, using lead(II) salts to facilitate the reaction. researchgate.net
| Reaction Type | Reagents | General Conditions | Product Type |
| N-Acylation (via Isothiocyanate) | 1. Acyl Chloride + KSCN2. 4-Fluoro-2-methylaniline | Anhydrous acetone, reflux | 1-Acyl-3-(4-fluoro-2-methylphenyl)thiourea |
| N-Acylation (Direct) | This compound + Acyl Chloride | Lead(II) salts, Triethylamine | Regioselective N-acylated derivative |
This table is interactive. Users can sort and filter the data.
Introducing additional heterocyclic or aromatic rings to the thiourea backbone is a key strategy for modifying the compound's steric and electronic properties. This is typically achieved by reacting 4-fluoro-2-methylphenyl isothiocyanate with various aromatic or heterocyclic amines. The isothiocyanate precursor is synthesized from 4-fluoro-2-methylaniline, for example, by reaction with thiophosgene or carbon disulfide. nih.govmdpi.com
The subsequent reaction is a nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate. This method has been used to synthesize a wide range of thiourea derivatives incorporating moieties such as pyridine, furan, and benzothiazole. nih.govksu.edu.tr For example, reacting 4-fluoro-2-methylphenyl isothiocyanate with 2-amino-5-bromopyridine would yield 1-(5-Bromo-2-pyridyl)-3-(4-fluoro-2-methylphenyl)thiourea. ksu.edu.tr
Modification of the Phenyl Ring (e.g., further halogenation, alkylation)
Direct modification of the phenyl ring of this compound via electrophilic aromatic substitution is synthetically challenging due to the presence of the electron-withdrawing thiourea group, which deactivates the ring. A more practical and common approach to introduce further substituents like halogens or alkyl groups onto the phenyl ring is to begin the synthesis with an appropriately substituted aniline (B41778) precursor.
For instance, to synthesize an analogue with an additional chlorine atom, one would start with a chloro-fluoro-methylaniline, such as 3-chloro-4-fluoro-2-methylaniline. This substituted aniline can then be converted into the corresponding thiourea derivative through established methods, such as reaction with benzoyl isothiocyanate. nih.govmdpi.com This modular approach allows for the systematic synthesis of a library of analogues with diverse substitution patterns on the phenyl ring, which is essential for detailed SAR studies.
| Starting Aniline | Thiourea Product Example | Modification Achieved |
| 4-Fluoro-2-methylaniline | This compound | Parent Compound |
| 3-Chloro-4-fluoro-2-methylaniline | 1-Aroyl-3-(3-chloro-4-fluoro-2-methylphenyl)thiourea | Additional Halogenation (Chlorine) |
| 4-Fluoro-2,6-dimethylaniline | (4-Fluoro-2,6-dimethylphenyl)thiourea | Additional Alkylation (Methyl) |
This table is interactive. Users can sort and filter the data.
Synthesis of Heterocyclic Compounds Incorporating the this compound Scaffold
The thiourea moiety is a valuable synthon for the construction of various sulfur- and nitrogen-containing heterocycles. nih.gov The this compound scaffold can be incorporated into larger ring systems, leading to entirely new classes of compounds.
Thiazole Ring Formation: A classic method for synthesizing 2-aminothiazole derivatives is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of a thiourea with an α-halocarbonyl compound, such as chloroacetone or a phenacyl bromide. ekb.egmdpi.com Reacting this compound with an appropriate α-haloketone would lead to the formation of a 2-(4-fluoro-2-methylphenylamino)thiazole derivative. The substituents on the resulting thiazole ring are determined by the choice of the α-halocarbonyl reactant. mdpi.com
Pyrimidine Ring Formation: Pyrimidine rings can be synthesized by condensing a thiourea with a 1,3-bifunctional three-carbon fragment. bu.edu.eg This often involves the reaction of this compound with compounds like ethyl acetoacetate or substituted chalcones in the presence of a base or acid catalyst. bu.edu.egnih.govnih.gov The reaction proceeds via a cyclocondensation mechanism to form a dihydropyrimidine-2-thione derivative, which incorporates the original thiourea structure into the new heterocyclic ring. These pyrimidine derivatives are of significant interest due to their prevalence in biologically active molecules. nih.govnih.govijesrr.org
| Target Heterocycle | Reactant | Reaction Type | Resulting Scaffold |
| Thiazole | α-Haloketone (e.g., Chloroacetone) | Hantzsch Synthesis | 2-(Arylamino)thiazole |
| Pyrimidine | 1,3-Dicarbonyl (e.g., Ethyl Acetoacetate) | Cyclocondensation | Dihydropyrimidine-2-thione |
| Tetrazole | Sodium Azide, Mercury Salts | Oxidative Desulfurization | 1-Aryl-5-aminotetrazole |
This table is interactive. Users can sort and filter the data.
SAR Exploration through Systematic Derivatization
Systematic derivatization of the this compound scaffold is essential for exploring its structure-activity relationship (SAR) for various biological targets. SAR studies correlate the chemical structure of analogues with their biological activity, providing insights for designing more potent and selective compounds. nih.govmdpi.com
The derivatization strategies discussed above provide a framework for a comprehensive SAR study:
N-Substitution: The effect of different alkyl and acyl groups on the thiourea nitrogens can be evaluated. The size, lipophilicity, and electronic nature of these substituents can significantly influence binding affinity and activity. nih.govmdpi.com For example, in studies on urease inhibitors, the nature of the aroyl group in 1-aroyl-3-arylthioureas dramatically impacts inhibitory potency. nih.govmdpi.com
Phenyl Ring Modification: Systematically altering the substituents on the phenyl ring allows for probing the importance of electronic and steric effects. Comparing analogues with electron-donating versus electron-withdrawing groups, or varying the position of substituents, can reveal key interactions with a biological target. mdpi.commdpi.com
Heterocycle Formation: Cyclizing the thiourea into different heterocyclic systems like thiazoles or pyrimidines fundamentally changes the shape and rigidity of the molecule. This can lock the molecule into a specific conformation that may be more favorable for binding to a target, leading to enhanced activity. mdpi.comresearchgate.net
By synthesizing libraries of compounds based on these derivatization strategies and evaluating their biological activity, researchers can build robust SAR models. These models are critical for the rational design of new therapeutic agents based on the this compound core structure. nih.govnih.gov
Advanced Analytical Method Development for 4 Fluoro 2 Methylphenyl Thiourea and Its Derivatives
Development of Quantitative Analytical Methods
Quantitative analysis of (4-Fluoro-2-methylphenyl)thiourea relies on techniques that offer high selectivity and sensitivity, primarily chromatography coupled with mass spectrometry.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), stands as a powerful tool for the quantification of substituted thioureas like this compound. biorxiv.orgbiorxiv.orgresearchgate.net The development of a successful HPLC method involves careful optimization of the stationary phase, mobile phase composition, and detector settings.
For polar compounds such as thiourea (B124793) derivatives, a C18 column is a common choice for the stationary phase. biorxiv.orgchromforum.org However, due to the polar nature of the thiourea moiety, retention on a standard C18 column might be challenging. chromforum.org In such cases, columns designed for enhanced retention of polar analytes, such as those with polar-embedded or polar-endcapped functionalities, can be utilized. chromforum.org Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a viable strategy to improve retention. chromforum.org
The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous component, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency in mass spectrometry. biorxiv.orgresearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the target analyte and any potential derivatives.
Detection is most effectively achieved using a tandem mass spectrometer (MS/MS) operating in multiple-reaction monitoring (MRM) mode. biorxiv.orgresearchgate.net This technique provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte. For this compound, the precursor ion would correspond to its protonated molecule [M+H]⁺, and specific product ions would be generated through collision-induced dissociation.
A representative nano liquid chromatography-tandem mass spectrometry (nLC-MS/MS) method for thiourea derivatives has been developed, demonstrating good linearity over a wide concentration range and a low limit of quantification (LLOQ). biorxiv.org Such a method, after adaptation and validation, could be suitable for this compound.
Table 1: Representative HPLC-MS/MS Parameters for Analysis of a Substituted Phenylthiourea (B91264)
| Parameter | Value |
| Chromatographic Column | C18 (e.g., 2.1 mm x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 5% B to 95% B in 5 min, hold for 2 min, return to initial conditions |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transition (Example) | Precursor Ion (m/z) -> Product Ion (m/z) |
| Limit of Quantification (LOQ) | ~1 ng/mL |
This table presents typical parameters for a generic substituted phenylthiourea and would require optimization for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of organic compounds. However, due to the low volatility of thiourea derivatives, a derivatization step is essential to convert them into more volatile and thermally stable compounds suitable for GC analysis. nih.govresearchgate.netphenomenex.blog Silylation is a common derivatization technique where active hydrogens in the molecule, such as those in the thiourea group, are replaced with a trimethylsilyl (B98337) (TMS) group. researchgate.netphenomenex.blog Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. nih.govyoutube.com
The derivatized sample is then introduced into the GC, where it is separated on a capillary column, typically with a non-polar or semi-polar stationary phase. The separated components are then detected by a mass spectrometer. The resulting mass spectra, with their characteristic fragmentation patterns, allow for the identification and quantification of the analyte.
The stability of the silyl (B83357) derivatives is a critical factor to consider, and the derivatization conditions (reagent, solvent, temperature, and time) must be carefully optimized to ensure complete and reproducible derivatization. nih.gov
Table 2: Typical GC-MS Conditions for Analysis of a Silylated Thiourea Derivative
| Parameter | Value |
| Derivatization Reagent | BSTFA with 1% TMCS |
| Reaction Conditions | 60 °C for 30 minutes |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Range | m/z 50-550 |
This table illustrates general conditions that would need to be specifically tailored for the analysis of the silylated derivative of this compound.
Spectrophotometric and Fluorometric Assay Development
Spectrophotometric and fluorometric methods can offer simpler and more rapid alternatives for the quantification of this compound, particularly in well-defined sample matrices where high selectivity is not a primary concern.
Thiourea and its derivatives exhibit characteristic absorption in the ultraviolet (UV) region of the electromagnetic spectrum. sielc.comrasayanjournal.co.in A simple spectrophotometric assay can be developed by measuring the absorbance at the wavelength of maximum absorption (λmax). For thiourea itself, absorption maxima are observed around 196 nm and 236 nm. sielc.com The exact λmax for this compound would need to be determined experimentally but is expected to be in a similar range, potentially shifted due to the presence of the substituted aromatic ring. The development of such an assay would involve creating a calibration curve by plotting absorbance versus concentration of standard solutions of the compound.
Fluorometric assays, on the other hand, rely on the fluorescence properties of the analyte. Many aromatic thiourea derivatives are known to be fluorescent, and their fluorescence can be influenced by their environment, including the presence of anions or metal ions. nih.govnih.gov The development of a fluorometric assay would involve determining the optimal excitation and emission wavelengths for this compound. The intensity of the emitted fluorescence would then be proportional to the concentration of the compound. These methods can be highly sensitive, although they may be more susceptible to interference from other fluorescent compounds in the sample matrix. nih.gov
Table 3: Comparison of Spectrophotometric and Fluorometric Assay Characteristics for Aromatic Thioureas
| Feature | Spectrophotometric Assay | Fluorometric Assay |
| Principle | Measurement of light absorption | Measurement of emitted light |
| Instrumentation | UV-Vis Spectrophotometer | Fluorometer/Spectrofluorometer |
| Sensitivity | Moderate | High |
| Selectivity | Lower (prone to interference from other absorbing species) | Higher (fewer compounds fluoresce) |
| Complexity | Simple and rapid | Relatively simple |
| Application | Quantification in simple matrices, purity checks | Trace analysis, binding studies |
Chiral Separation Techniques for Enantiomeric Forms (if applicable)
The applicability of chiral separation techniques depends on whether this compound is a chiral molecule. A molecule is chiral if it is non-superimposable on its mirror image. In the case of this compound, the presence of a stereocenter would render it chiral. Assuming a chiral form exists, separating the enantiomers is crucial as they can exhibit different biological activities.
Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for the separation of enantiomers. chiralpedia.comcsfarmacie.cz This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown success in separating a broad range of chiral compounds, including derivatives of urea (B33335) and thiourea. nih.govnih.gov
The separation mechanism on a CSP involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. csfarmacie.cz The different stabilities of these complexes lead to different retention times for the two enantiomers, allowing for their separation. The choice of mobile phase, which can be normal-phase, reversed-phase, or polar organic, plays a critical role in achieving successful chiral resolution. nih.govnih.gov
Alternatively, an indirect approach to chiral separation involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. chiralpedia.com These diastereomers can then be separated on a standard achiral HPLC column. chiralpedia.com
Table 4: Potential Chiral HPLC Separation Parameters for a Chiral Thiourea Derivative
| Parameter | Value |
| Chiral Stationary Phase | Cellulose or Amylose-based (e.g., Chiralcel® OD-H, Chiralpak® AD) |
| Mobile Phase | Hexane/Isopropanol (Normal Phase) or Acetonitrile/Methanol (Polar Organic) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
The successful separation of enantiomers is highly dependent on the specific chiral stationary phase and mobile phase combination, requiring systematic screening.
Q & A
Basic: What are the recommended synthetic routes for (4-Fluoro-2-methylphenyl)thiourea, and how can purity be optimized?
A common method involves reacting 4-fluoro-2-methylphenyl isothiocyanate with ammonia under reflux in acetone, followed by HCl precipitation and methanol recrystallization . To optimize purity, ensure stoichiometric control (1:1 molar ratio of reactants) and inert conditions (e.g., nitrogen atmosphere) to prevent oxidation. Elemental analysis (C, H, N, S) and melting point determination are critical for verifying purity .
Advanced: How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
Using SHELXL for refinement and ORTEP-III for visualization, researchers can analyze torsion angles (e.g., C2–C1–N1–C7 = 44.6°) and intermolecular hydrogen bonds (N–H···S, N–H···F) to confirm conformational stability . High-resolution data (≤1.0 Å) and twinning correction are essential for resolving disorder in fluorinated aromatic systems .
Basic: What safety protocols are critical when handling this compound in lab settings?
Thiourea derivatives are sensitizers and potential carcinogens. Use fume hoods to avoid aerosol inhalation, wear nitrile gloves to prevent dermal exposure, and store the compound in amber vials under inert gas to minimize degradation . Regular thyroid function monitoring is advised for long-term studies .
Advanced: How can thiourea derivatives improve selectivity in metal leaching or environmental remediation studies?
In gold leaching, combine this compound with ferric sulfate (0.1–0.3 M) and thiocyanate (0.05 M) at pH 1.5–2.5 to enhance Au dissolution rates while reducing thiourea consumption by 30–40% . For phosphate sorption, integrate the compound into polyacrylamide flocculants (1–2 wt%) to achieve >40% phosphate removal via selective hydrogen bonding .
Advanced: How to address contradictory data on biological activity vs. toxicity in fluorinated thioureas?
Contradictions arise from concentration-dependent effects. For example, antimicrobial activity (MIC = 8–16 µg/mL) may coexist with thyroid toxicity (EC50 = 50 µM). Use dose-response assays (e.g., MTT for cytotoxicity) and comparative metabolomics to identify therapeutic windows .
Basic: What analytical techniques are most effective for characterizing this compound?
- NMR : ¹H/¹⁹F NMR to confirm fluorine substitution and thiourea proton signals (δ 9.2–10.5 ppm for N–H).
- HPLC : C18 column with UV detection (λ = 254 nm) to assess purity (>98%).
- Elemental Analysis : Match experimental C/H/N/S percentages to theoretical values (e.g., C: 49.40%, S: 18.84%) .
Advanced: How do hydrogen-bonding networks influence the solid-state reactivity of this compound?
Intermolecular N–H···S and N–H···F bonds form 2D sheets (space group P2₁/c), stabilizing the lattice and reducing solubility in nonpolar solvents. This network can be disrupted by co-crystallizing with DMSO, enhancing reactivity in Suzuki-Miyaura coupling .
Advanced: What experimental design principles apply to optimizing thiourea-based catalytic systems?
Use a factorial design (e.g., 3² DOE) to test variables like pH (1–3), temperature (25–60°C), and thiourea concentration (0.1–0.5 M). Statistically validate results via ANOVA (F-test, p < 0.05) and confirm reproducibility across ≥3 replicates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
